1-Azido-3-chloro-2-fluorobenzene 1-Azido-3-chloro-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 1152597-56-2
VCID: VC3038319
InChI: InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H
SMILES: C1=CC(=C(C(=C1)Cl)F)N=[N+]=[N-]
Molecular Formula: C6H3ClFN3
Molecular Weight: 171.56 g/mol

1-Azido-3-chloro-2-fluorobenzene

CAS No.: 1152597-56-2

Cat. No.: VC3038319

Molecular Formula: C6H3ClFN3

Molecular Weight: 171.56 g/mol

* For research use only. Not for human or veterinary use.

1-Azido-3-chloro-2-fluorobenzene - 1152597-56-2

Specification

CAS No. 1152597-56-2
Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
IUPAC Name 1-azido-3-chloro-2-fluorobenzene
Standard InChI InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H
Standard InChI Key OXAIPLKCIZHQHY-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)F)N=[N+]=[N-]
Canonical SMILES C1=CC(=C(C(=C1)Cl)F)N=[N+]=[N-]

Introduction

Chemical Structure and Properties

Molecular Characteristics

1-Azido-3-chloro-2-fluorobenzene is an aromatic compound with the molecular formula C₆H₃ClFN₃ and a molecular weight of 171.56 g/mol . The compound features three substituents on the benzene ring:

  • An azido group (-N₃) at position 1

  • A chlorine atom at position 3

  • A fluorine atom at position 2

This particular arrangement of substituents creates a unique electronic environment that influences its chemical reactivity and physical properties.

Structural Identifiers

The compound is uniquely identified by several standard chemical identifiers:

Identifier TypeValue
CAS Number1152597-56-2
Molecular FormulaC₆H₃ClFN₃
Molecular Weight171.56 g/mol

Physical Properties

While specific physical property data for 1-Azido-3-chloro-2-fluorobenzene is limited in the scientific literature, its properties can be inferred from similar compounds. As a substituted benzene with halogen and azide groups, it is expected to be:

  • A solid at room temperature

  • Soluble in common organic solvents like dichloromethane, chloroform, and acetone

  • Relatively stable under standard laboratory conditions when handled properly

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-Azido-3-chloro-2-fluorobenzene typically follows established methodologies for preparing aryl azides. Based on related compounds, the most common approach involves a diazotization-azidation sequence:

  • Starting with 3-chloro-2-fluoroaniline

  • Diazotization using sodium nitrite and acid (typically hydrochloric acid)

  • Subsequent displacement with sodium azide

Chemical Reactivity

Azide Group Reactivity

The most significant reactive site in 1-Azido-3-chloro-2-fluorobenzene is the azide functionality, which participates in several important reactions:

  • Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles, a reaction commonly known as "click chemistry."

  • Reduction Reactions: The azide can be reduced to an amine using various reducing agents such as lithium aluminum hydride, hydrogen with palladium catalysts, or Staudinger reaction conditions.

  • Thermolysis: Upon heating, aryl azides can decompose to form reactive nitrene intermediates, which can insert into C-H bonds or undergo other transformations.

Influence of Halogen Substituents

The presence of both chlorine and fluorine atoms on the benzene ring significantly affects the electronic properties and reactivity of the compound:

  • Electronic Effects: Both chlorine and fluorine are electron-withdrawing, with fluorine having a stronger inductive effect. This creates an electron-deficient aromatic system.

  • Regioselectivity: The halogen substituents direct further electrophilic substitution reactions to specific positions on the ring, influencing the regioselectivity of any additional functionalization.

  • Stability: The halogen substituents can stabilize the azide group through electronic effects, potentially enhancing the compound's shelf-life compared to simpler aryl azides.

Applications in Synthetic Chemistry

Click Chemistry Applications

1-Azido-3-chloro-2-fluorobenzene is particularly valuable in click chemistry applications. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows this compound to be incorporated into more complex molecules through formation of 1,2,3-triazole linkages . This methodology has applications in:

  • Medicinal Chemistry: For the synthesis of potential pharmaceutical compounds

  • Materials Science: In the preparation of functionalized polymers and materials

  • Bioconjugation: For attaching reporter groups or probes to biomolecules

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its multiple reactive sites:

  • Further Functionalization: The halogen substituents (particularly the chlorine) can participate in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

  • Heterocycle Formation: Beyond triazoles, the compound can be incorporated into various heterocyclic structures through appropriate transformations.

  • Sequential Transformations: The different reactive groups allow for selective, sequential transformations, enabling the synthesis of complex target molecules.

Comparison with Structurally Similar Compounds

Structural Analogs

Several structurally related compounds can be compared to 1-Azido-3-chloro-2-fluorobenzene:

CompoundCAS NumberFormulaKey Differences
1-Azido-4-chloro-2-fluorobenzene864866-27-3C₆H₃ClFN₃Chlorine at position 4 instead of 3
1-Azido-3-chlorobenzene3296-06-8C₆H₄ClN₃Lacks the fluorine substituent
1-Azido-2-fluorobenzene3296-04-6C₆H₄FN₃Lacks the chlorine substituent
1-Azido-3-chloro-5-fluorobenzene-C₆H₃ClFN₃Fluorine at position 5 instead of 2

Reactivity Comparison

The positional isomers and related compounds show different reactivity patterns based on the electronic and steric effects of the substituents:

  • 1-Azido-4-chloro-2-fluorobenzene: The para-positioned chlorine creates a different electronic distribution compared to 1-Azido-3-chloro-2-fluorobenzene, potentially affecting the reactivity of the azide group in cycloaddition reactions.

  • 1-Azido-3-chlorobenzene: Without the fluorine substituent, this compound has reduced electron-withdrawing character, potentially making the azide group more nucleophilic.

  • 1-Azido-2-fluorobenzene: The absence of chlorine reduces steric hindrance, potentially increasing reactivity in certain reactions .

SupplierProduct NumberQuantityPrice (USD)Reference Date
AK Scientific2509DE100mg$2142021-12-16
AK Scientific2509DE250mg$2632021-12-16
AK Scientific2509DE1g$5422021-12-16

These prices reflect its status as a specialty chemical used primarily for research purposes .

Research Applications and Future Directions

Current Research Applications

1-Azido-3-chloro-2-fluorobenzene and similar aryl azides have found applications in several research areas:

  • Click Chemistry Development: As substrates for developing new variants of click reactions with improved efficiency or selectivity .

  • Pharmaceutical Development: In the synthesis of potential drug candidates, particularly those requiring 1,2,3-triazole moieties.

  • Materials Science: For the preparation of functionalized materials with specific properties.

Future Research Directions

Potential areas for future research involving 1-Azido-3-chloro-2-fluorobenzene include:

  • Catalyst Development: Exploration of new catalysts for selective reactions of the azide group in the presence of the halogen substituents.

  • Bioorthogonal Chemistry: Investigation of its potential in bioorthogonal labeling strategies where selective reactivity in biological systems is required.

  • Medicinal Chemistry: Further exploration of 1,2,3-triazoles derived from this compound as potential pharmacophores in drug discovery.

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